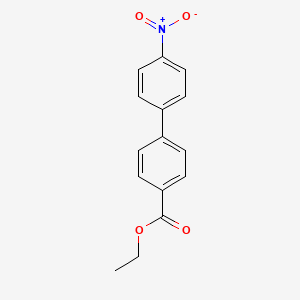

Ethyl 4-(4-nitrophenyl)benzoate

Description

Ethyl 4-(4-nitrophenyl)benzoate (CAS: 6242-99-5) is an aromatic ester featuring a benzoate core substituted with a 4-nitrophenyl group at the para position. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its electronic properties, reactivity, and applications in organic synthesis and materials science. Its structure is confirmed via spectroscopic methods such as NMR, MS, and FT-IR (referenced in general synthesis protocols for related compounds) . Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-2-20-15(17)13-5-3-11(4-6-13)12-7-9-14(10-8-12)16(18)19/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKHMXKMNWEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464489 | |

| Record name | Ethyl 4-(4-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6242-99-5 | |

| Record name | Ethyl 4-(4-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-nitrophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-nitrophenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of diazonium salts. In this procedure, 4-nitroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with ethyl benzoate in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: 4-(4-aminophenyl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(4-nitrophenyl)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)benzoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs with anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)benzoate depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 4-(3-Nitrophenyl)benzoate (CAS: 108620-55-9)

- Structure : The nitro group is at the meta position on the phenyl ring.

- Impact : The meta-substitution reduces conjugation compared to the para isomer, leading to distinct electronic effects and altered reactivity in electrophilic substitution reactions .

Ethyl 4-Nitrobenzoate (CAS: 610-80-6)

- Structure : A nitro group is directly attached to the benzoate ring at the para position.

- Impact : The absence of a bridging phenyl group results in stronger electron-withdrawing effects, enhancing acidity and reactivity in ester hydrolysis .

Ethyl 4-(Dimethylamino)benzoate

- Structure: Features a dimethylamino group (-N(CH₃)₂) at the para position.

- Impact: The electron-donating dimethylamino group increases solubility in polar solvents and makes this compound a preferred internal standard in qNMR due to non-overlapping signals . In polymer chemistry, it outperforms methacrylate-based amines in resin curing efficiency .

Heterocyclic and Functional Group Analogues

Ethyl 4-(Benzo[b]thien-2-yl)-benzoate

- Structure : Replaces the 4-nitrophenyl group with a benzo[b]thiophene moiety.

N-(4-Chloro-3-Nitrobenzoyl) Ethyl 4-Aminobenzoate

Thiourea and Amide Derivatives

Ethyl 4-[3-(2-Methylbenzoyl)thioureido]benzoate (FUGZOX)

- Structure : Incorporates a thiourea linkage between the benzoyl and benzoate groups.

- Impact : The thiourea moiety enhances hydrogen-bonding capacity, which is critical in crystal engineering and supramolecular chemistry. Dihedral angles (~30°) between aromatic rings suggest restricted rotation, stabilizing specific conformations .

2-(4-Nitrophenyl)-benzo[b]thiophene

Key Data Table: Structural and Functional Comparisons

Biological Activity

Ethyl 4-(4-nitrophenyl)benzoate is an organic compound that has attracted attention for its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitro group and an ethyl ester functional group. The synthesis typically involves the esterification of 4-(4-nitrophenyl)benzoic acid with ethanol, resulting in the formation of the desired ester. The reaction can be catalyzed by acid catalysts under reflux conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can participate in electron-withdrawing interactions, potentially inhibiting specific enzymes. Studies have shown that compounds with similar structures can act as inhibitors for various biological targets, including proteases and kinases.

- Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This is likely due to its ability to disrupt cellular processes or membranes.

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound inhibits certain enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Cyclooxygenase-2 (COX-2) | 20 |

These findings suggest potential applications in treating conditions like Alzheimer's disease and inflammation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications to the nitro group or the ethyl ester can significantly alter its biological activity. For example, replacing the nitro group with an amino group resulted in increased enzyme inhibition potency, highlighting the importance of functional groups in dictating biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.